molecular formula C22H24N2O3 B2613418 N-(4-ethylphenyl)-3-pivalamidobenzofuran-2-carboxamide CAS No. 888453-99-4

N-(4-ethylphenyl)-3-pivalamidobenzofuran-2-carboxamide

Cat. No. B2613418
CAS RN: 888453-99-4
M. Wt: 364.445
InChI Key: BBFGNWWTJHPYKI-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-3-pivalamidobenzofuran-2-carboxamide is a synthetic compound that has gained significant attention in the field of scientific research. This compound is also known as EPPB and has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Cytotoxic Activity

Carboxamide Derivatives of Benzo[b][1,6]naphthyridin-(5H)ones Synthesis:

  • A study by Deady et al. (2005) focused on synthesizing a broad range of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids and their derived carboxamides. These compounds exhibited potent cytotoxicity against murine leukemia and lung carcinoma, with several derivatives showing significant in vivo activity against colon tumors in mice (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).

Diuretic Activity

Biphenyl Benzothiazole-2-Carboxamide Derivatives:

  • Another research conducted by Yar and Ansari (2009) synthesized N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides and tested them for in vivo diuretic activity. Among the series, a specific derivative was identified as the most promising candidate (Yar & Ansari, 2009).

Antitumor Agents and DNA-Intercalating Properties

2-Phenylbenzimidazole-4-Carboxamides as Antitumor Agents:

  • Research by Denny, Rewcastle, and Baguley (1990) synthesized substituted 2-phenylbenzimidazole-4-carboxamides and evaluated them for antitumor activity. Despite low DNA binding affinity, some compounds exhibited moderate antileukemic effects in vivo, suggesting a mechanism not via topoisomerase II (Denny, Rewcastle, & Baguley, 1990).

Angiotensin II Receptor Antagonists

Nonpeptide Angiotensin II Receptor Antagonists:

Skin Metabolism and Toxicity of Parabens

Hydrolysis of Parabens by Skin Enzymes:

properties

IUPAC Name

3-(2,2-dimethylpropanoylamino)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-5-14-10-12-15(13-11-14)23-20(25)19-18(24-21(26)22(2,3)4)16-8-6-7-9-17(16)27-19/h6-13H,5H2,1-4H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFGNWWTJHPYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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